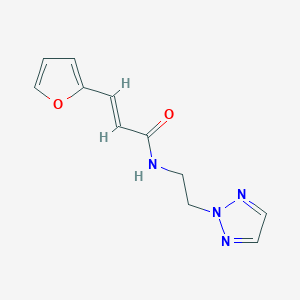
(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their biological activities.
Scientific Research Applications
Stereoselective Synthesis
The compound's structural framework serves as a versatile template for stereoselective synthesis, particularly in the context of β-peptides. Ethyl (E)-3-nitroacrylate and furan Diels–Alder adducts facilitate the creation of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), showcasing the compound's utility in producing β-peptide building blocks (I. Masesane & P. Steel, 2004).
Cytotoxic Potency
Substituted acrylonitriles, related in structure to the compound , were synthesized and evaluated for their in vitro cytotoxic potency across various human cancer cell lines. Structure-activity relationships highlighted the compound's potential, with specific configurations exhibiting significant cytotoxic activities. This underscores its application in cancer research, particularly in the design of compounds with potential therapeutic benefits (F. Sa̧czewski et al., 2004).
Antibacterial, Antiurease, and Antioxidant Activities
Derivatives of the compound demonstrated significant antibacterial, antiurease, and antioxidant activities. These findings suggest the compound's broader applicability in developing new antimicrobial and antioxidant agents, highlighting its potential utility beyond the realm of cancer research (B. B. Sokmen et al., 2014).
Reduction and Identification of Derivatives
Research into the reduction products of nitrofuran derivatives, including compounds structurally similar to the compound , has provided insights into their transformation pathways. These studies contribute to a deeper understanding of the compound's reactivity and potential metabolic pathways (Kiyoshi Tatsumi et al., 1976).
Enantioselective Ene-Reduction
The compound facilitated the first ene-reduction to (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi, demonstrating its role in green chemistry. This enantioselective process, yielding a compound with an uncommon CN-bearing stereogenic center, showcases the potential for sustainable synthesis processes (D. E. Jimenez et al., 2019).
Crystal Structure Determination
The detailed study of the crystal structure of related compounds has provided valuable insights into intermolecular interactions, contributing to the understanding of molecular conformations and the design of novel molecular architectures (Yun-Jeong Lee et al., 2009).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(triazol-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(4-3-10-2-1-9-17-10)12-7-8-15-13-5-6-14-15/h1-6,9H,7-8H2,(H,12,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCPSJNQCQYQS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2993220.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2993221.png)
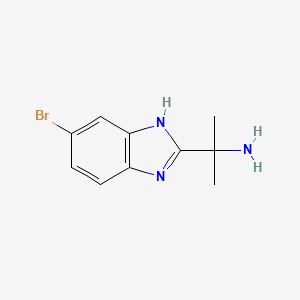
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2993223.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2993225.png)
amine](/img/structure/B2993226.png)
![1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2993227.png)
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2993228.png)
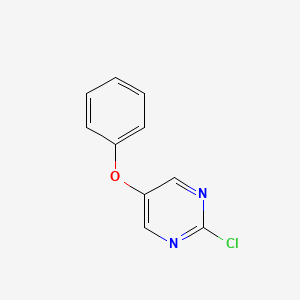
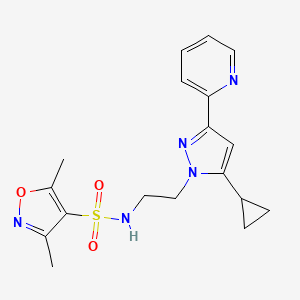
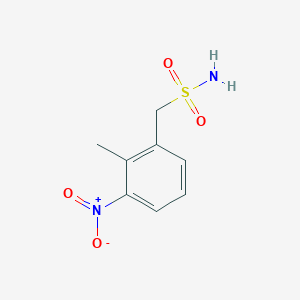
![Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2993237.png)
![6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2993238.png)
